molecular formula C10H12N2O B2600870 4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine CAS No. 2418671-61-9

4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine

Cat. No.: B2600870
CAS No.: 2418671-61-9
M. Wt: 176.219
InChI Key: ZKYJQWJJJKAFIV-UHFFFAOYSA-N
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Description

4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer therapies. The furo[2,3-d]pyrimidine core is a key component of many reported cytotoxic agents. Recent scientific literature highlights that structural analogs and derivatives based on the furo[2,3-d]pyrimidine framework have been designed as potent dual inhibitors of the PI3K/AKT signaling pathway, a crucial target in oncology for regulating cell proliferation and survival . One such derivative demonstrated remarkable antiproliferative activity against a broad panel of 60 human cancer cell lines and induced cell cycle arrest and apoptosis in specific breast cancer models . This compound is presented as a high-quality building block for researchers synthesizing and evaluating new pharmaceutical candidates. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

4-methyl-2-propan-2-ylfuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6(2)9-11-7(3)8-4-5-13-10(8)12-9/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYJQWJJJKAFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=COC2=NC(=N1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of a suitable furan derivative with a pyrimidine precursor under specific reaction conditions. For example, the reaction of 2-isopropyl-4-methylfuran with a pyrimidine derivative in the presence of a catalyst such as sodium ethoxide can yield the desired compound. The reaction is typically carried out under reflux conditions in an appropriate solvent such as ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that compounds related to furo[2,3-d]pyrimidines exhibit significant antitumor properties. For instance, a study highlighted the design and synthesis of 5-methyl-N4-aryl-furo[2,3-d]pyrimidines, which showed potent inhibition of various receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β, outperforming established drugs like sunitinib in certain assays . These compounds also demonstrated promising results in in vivo models, suggesting their potential as effective anticancer agents.

Kinase Inhibition

The furo[2,3-d]pyrimidine scaffold has been identified as a valuable structure for developing kinase inhibitors. For example, a series of furanopyrimidine-based compounds were developed as orally active third-generation EGFR inhibitors for treating non-small cell lung cancer. These compounds showed improved selectivity and potency against EGFR mutations compared to earlier generations of inhibitors .

Anti-inflammatory Properties

Certain derivatives of furo[2,3-d]pyrimidine have exhibited anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). This activity suggests potential applications in treating inflammatory diseases . The structure-activity relationship (SAR) studies indicated that specific substitutions on the furo[2,3-d]pyrimidine ring could enhance anti-inflammatory efficacy.

Synthetic Approaches

The synthesis of 4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine can be achieved through various methodologies including:

  • Ullmann Coupling : This method involves coupling aryl iodides with 5-methyl-furo[2,3-d]pyrimidine to generate diverse analogs with varying biological activities .
  • Structure-Based Drug Design : Utilizing computational methods to optimize the binding affinity of these compounds to target proteins has been crucial in developing effective inhibitors .

Case Studies

Several case studies illustrate the successful application of this compound in drug discovery:

  • A study reported the development of a novel bicyclic furo[2,3-d]pyrimidine that demonstrated both RTK inhibition and tubulin depolymerization activity, leading to significant antitumor effects in preclinical models .
  • Another research highlighted the synthesis of pyrido[2,3-d]pyrimidine derivatives that exhibited selective kinase inhibition and therapeutic potential against various cancers, showcasing the versatility of this chemical scaffold in drug development .

Therapeutic Potential

The therapeutic potential of this compound extends beyond oncology:

  • Neurological Applications : Some derivatives have shown promise in enhancing cognitive functions by elevating cGMP levels in animal models, indicating potential applications in neurodegenerative diseases .
  • Combination Therapies : The ability to inhibit multiple targets simultaneously positions these compounds as candidates for combination therapies, enhancing efficacy against resistant cancer types or complex diseases.

Mechanism of Action

The mechanism of action of 4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cellular signaling processes that regulate cell growth, differentiation, and metabolism. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .

Comparison with Similar Compounds

Table 1: Impact of Furan Ring Fusion on Bioactivity

Compound Fusion Position Target IC50/Activity Reference
4-Methyl-2-(propan-2-yl) [2,3-d] DHFR/EGFR Sub-µM (predicted)
Furo[3,4-d]pyrimidine [3,4-d] EGFR <100 nM
Phenyl-furo[3,2-d]pyrimidine [3,2-d] EGFR 740 µM

Substituent Effects on Potency and Selectivity

Substituents at the 4-, 5-, and 6-positions modulate target affinity:

  • 4-Amino/4-Methyl Groups: 4-Amino derivatives (e.g., 2,4-diaminofuro[2,3-d]pyrimidines) mimic folate’s pterin moiety, enabling DHFR inhibition via hydrogen bonds with Ile7 and NADPH .
  • 5-Substituents : 5-[(2'-naphthylthio)methyl] groups (compound 5, ) confer >100-fold selectivity for Pneumocystis carinii DHFR (pcDHFR) over mammalian enzymes, whereas 5-methyl/isopropyl groups may favor broader-spectrum activity .
  • 2-Isopropyl Group: The bulky 2-isopropyl substituent in this compound likely sterically hinders non-productive binding modes, a feature absent in smaller 2-methoxy analogs .

Table 2: Key Substituent Comparisons

Compound Substituents Target Selectivity/Potency Reference
4-Methyl-2-(propan-2-yl) 4-CH3, 2-(iPr) DHFR/Kinases Moderate DHFR, high kinase
2,4-Diamino-5-[(2'-naphthylthio)methyl] 4-NH2, 5-SCH2-naphthyl pcDHFR 100-fold selective
MOT (Classical antifolate) 4-NH2, 5-CH3 DHFR Broad antifolate activity

Isomerism and Binding Orientation

The E/Z isomerism of propenyl side chains dramatically alters binding:

  • E-Isomers : Bind in a "flipped" orientation, positioning the furo oxygen near NADPH’s nicotinamide group, weakening interactions with DHFR residues (e.g., 3.2–3.7 Å vs. 2.9 Å for Z-isomers) .
  • Z-Isomers : Adopt classical antifolate orientations, forming robust hydrogen bonds with Ile7 (3.0 Å) and Tyr121 (3.4 Å), enhancing DHFR inhibition .

Comparison with Pyrrolo/Thienopyrimidine Analogues

Replacing the furan oxygen with NH (pyrrolo[2,3-d]pyrimidine) or sulfur (thieno[2,3-d]pyrimidine) alters hydrogen-bond donor/acceptor profiles:

  • Pyrrolo Analogs: The NH group acts as a hydrogen donor, improving binding to TS/DHFR active sites but reducing solubility .
  • Thieno Analogs: Sulfur’s larger atomic radius and hydrophobicity enhance kinase inhibition (e.g., VEGFR-2 IC50 = 12 nM) but reduce folate pathway engagement .

Table 3: Scaffold Comparison

Scaffold Core Atom Key Feature Target Potency
Furo[2,3-d]pyrimidine O Hydrogen acceptor DHFR, EGFR Moderate
Pyrrolo[2,3-d]pyrimidine NH Hydrogen donor TS/DHFR High
Thieno[2,3-d]pyrimidine S Hydrophobic/steric bulk VEGFR-2, PI3K-α High (nM range)

Biological Activity

4-Methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine is a compound belonging to the furo[2,3-d]pyrimidine family, which has garnered attention due to its potential biological activities. This article aims to synthesize existing research findings related to the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The chemical structure of this compound contributes to its biological activity. The furo[2,3-d]pyrimidine scaffold is known for its diverse pharmacological properties, including antitumor and antimicrobial activities.

Research indicates that compounds within the furo[2,3-d]pyrimidine class exhibit various mechanisms of action:

  • Microtubule Depolymerization : Similar compounds have demonstrated potent microtubule depolymerization effects, which are crucial for their antiproliferative activity against cancer cell lines such as MDA-MB-435. For instance, studies show that certain derivatives are significantly more effective than established chemotherapeutics like paclitaxel .
  • Enzyme Inhibition : The inhibition of key enzymes involved in nucleotide synthesis has been observed. For example, some furo[2,3-d]pyrimidines act as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), leading to selective toxicity towards cancer cells while sparing normal cells .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound and related compounds.

Compound Activity IC50 Value Target
This compoundAntiproliferativeNot specifiedMDA-MB-435 cells
5-Methyl-furo[2,3-d]pyrimidineMicrotubule depolymerization0.5 µMMicrotubules
4-(N-methyl)-furo[2,3-d]pyrimidineDHFR Inhibition210 nMHuman DHFR
This compoundDual inhibition of DHFR and TS540 nMHuman TS

Case Studies

Several studies have explored the biological activity of compounds related to the furo[2,3-d]pyrimidine scaffold:

  • Antitumor Activity : A study reported that derivatives of furo[2,3-d]pyrimidines exhibited significant antiproliferative effects against various cancer cell lines. The introduction of specific substituents enhanced their potency against MDA-MB-435 cells compared to traditional agents like CA-4 and paclitaxel .
  • Inhibition Profiles : Another investigation highlighted that certain furo[2,3-d]pyrimidines selectively inhibited CSF1R with subnanomolar potency while showing minimal activity against other kinases in the PDGF receptor family. This selectivity is crucial for reducing side effects in therapeutic applications .

Q & A

Q. What are the key synthetic steps and optimized reaction conditions for preparing 4-methyl-2-(propan-2-yl)furo[2,3-d]pyrimidine?

The synthesis involves a multi-step procedure under inert conditions. For example, in a typical protocol, the furo[2,3-d]pyrimidine core is functionalized via alkylation or amination. Key steps include:

  • Dissolving the precursor in DMF under argon.
  • Using NaH as a base at 0°C to deprotonate reactive sites.
  • Adding dimethyl sulfate or other alkylating agents at room temperature.
  • Purification via column chromatography (hexanes/EtOAc) and characterization by NMR and elemental analysis . Optimization focuses on maintaining anhydrous conditions, stoichiometric control of NaH (3 equiv), and monitoring reaction progress by TLC .

Q. How is the structural identity of this compound confirmed post-synthesis?

Structural confirmation relies on:

  • 1^1H NMR : Specific δ values for substituents, e.g., 5-CH3_3 at δ 1.09 ppm and aromatic protons at δ 7.10–8.56 ppm .
  • Elemental analysis : Matching calculated and observed C, H, N, and S content .
  • TLC : Monitoring reaction progress using solvent systems like CHCl3_3/MeOH (10:1) with Rf_f values (e.g., 0.77 for compound 8) .

Q. What analytical techniques are critical for assessing purity and compound identity?

Standard methods include:

  • TLC for real-time reaction monitoring.
  • NMR spectroscopy to verify proton environments and substituent positions.
  • Melting point determination (e.g., 116.3–116.8°C for compound 8) to assess crystallinity and purity .

Advanced Research Questions

Q. How do substituent variations at the 4-position impact synthetic yield and bioactivity?

Substituting the 4-position with groups like aryl amines or methylthio moieties alters electronic properties and steric bulk, affecting both yield and activity. For instance:

  • N-Methyl-N-(4-ethylphenyl) derivatives (compound 8) yield 53%, while N-(4-(methylthio)phenyl) derivatives (compound 9) yield 51%, indicating minor steric effects on efficiency .
  • Pharmacological screening (e.g., antimicrobial or kinase inhibition) requires comparing substituent-dependent activity trends, as seen in related furopyrimidine derivatives .

Q. How can researchers resolve discrepancies between theoretical NMR predictions and experimental data?

Discrepancies often arise from unexpected tautomerism or solvent effects. Mitigation strategies include:

  • Comparing δ values with structurally analogous compounds (e.g., δ 7.567–7.570 ppm for C6-CH in DMSO-d6_6 vs. CDCl3_3) .
  • Using 2D NMR (e.g., 13^{13}C-HSQC) to resolve overlapping signals.
  • Referencing published δ ranges for furo[2,3-d]pyrimidine cores (e.g., C2-CH at δ 8.50–8.56 ppm) .

Q. What safety protocols are essential when handling reactive intermediates during synthesis?

Critical precautions include:

  • Inert atmosphere : Argon purging to prevent oxidation or moisture ingress .
  • Controlled reagent addition : Slow injection of dimethyl sulfate to avoid exothermic reactions .
  • Waste management : Quenching NaH with 1 N HCl and segregating halogenated byproducts for professional disposal .

Q. How can derivatives be designed to enhance aqueous solubility or target selectivity?

Strategies include:

  • Introducing polar groups (e.g., hydroxyl or amine) at the 4-position, as demonstrated in water-soluble 2,6-dimethylfuro[2,3-d]pyrimidines .
  • Utilizing computational modeling (e.g., docking studies) to predict interactions with biological targets, guided by SAR data from substituted analogs .

Methodological Notes

  • Synthetic Reproducibility : Ensure strict adherence to anhydrous conditions and reagent freshness, as trace water can hydrolyze intermediates .
  • Data Interpretation : Cross-validate NMR assignments with literature and adjust for solvent-specific shifts (e.g., DMSO-d6_6 vs. CDCl3_3) .
  • Contradiction Management : If yields diverge from published values, re-examine stoichiometry (e.g., NaH activity) or consider alternative purification solvents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.